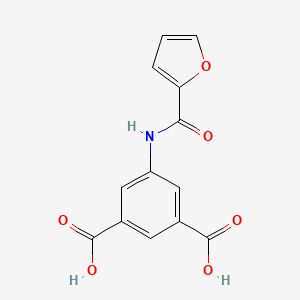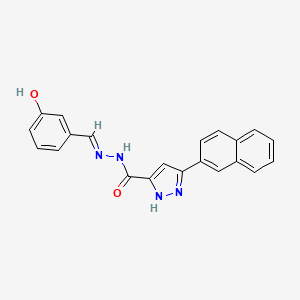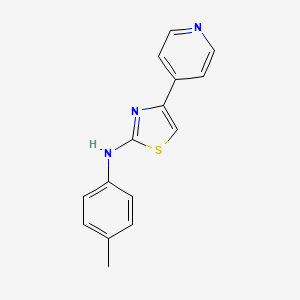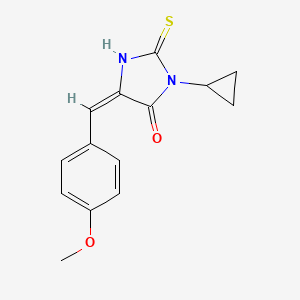
N-(2-ethyl-6-methylphenyl)-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-2-(3-methylphenoxy)acetamide belongs to the acetamide class of compounds and has potential applications in various fields, including pharmaceuticals. Its specific structure and properties lend it unique reactivity and applications.
Synthesis Analysis
The synthesis of similar acetamide derivatives involves multi-step chemical reactions. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves reactions of specific acids and amines in dry conditions, followed by recrystallization and elucidation using elemental and spectroscopic techniques (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often determined using spectroscopic methods like NMR and X-ray crystallography. For example, a related compound, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, had its structure determined through NMR and X-ray diffraction analysis (Ping, 2007).
Chemical Reactions and Properties
Acetamide compounds participate in various chemical reactions. The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase, is an example of the reactivity of such compounds (Magadum & Yadav, 2018).
Physical Properties Analysis
The physical properties of acetamide derivatives can be characterized by their crystallization behavior and spectroscopic data. For example, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate crystallizes in the monoclinic space group, with detailed unit cell dimensions provided by X-ray diffraction analysis (Navarrete-Vázquez et al., 2011).
Chemical Properties Analysis
The chemical properties of acetamide derivatives are often explored through their biological activities and interactions. For instance, the synthesis of various N-methyl-2-(phenoxy)acetamide derivatives has shown potential biological activities, assessed through cytotoxicity and anti-inflammatory assays (Rani et al., 2016).
Applications De Recherche Scientifique
Biochemical Applications
Enzymatic Synthesis and Kinetics
The enzymatic synthesis of related compounds involves chemoselective acetylation, illustrating the potential for bio-catalysis in creating derivatives of N-(2-ethyl-6-methylphenyl)-2-(3-methylphenoxy)acetamide for pharmaceutical use. For instance, the chemoselective monoacetylation of amino groups in related compounds has been explored using immobilized lipase, showing the potential for enzymatic methods in synthesizing related chemical entities (Magadum & Yadav, 2018).
Environmental Science Applications
Herbicide Metabolism and Environmental Impact
Research into chloroacetamide herbicides closely related to N-(2-ethyl-6-methylphenyl)-2-(3-methylphenoxy)acetamide has shed light on their metabolism in liver microsomes of humans and rats, indicating the environmental and health implications of these compounds. The comparative metabolism studies help understand the biotransformation pathways and potential toxicities of such herbicides (Coleman et al., 2000).
Pharmacological Applications
Anticancer, Anti-inflammatory, and Analgesic Activities
Synthesized derivatives of N-(2-ethyl-6-methylphenyl)-2-(3-methylphenoxy)acetamide have been investigated for their potential anticancer, anti-inflammatory, and analgesic properties. Compounds with halogens on the aromatic ring, in particular, have shown promising activities, highlighting the therapeutic potential of such derivatives (Rani et al., 2014).
Biodegradation of Herbicides
Studies have also focused on the biodegradation mechanisms of similar herbicides, revealing the involvement of specific enzyme systems in breaking down these compounds. This research aids in understanding how environmental bacteria could be utilized for the bioremediation of herbicide-contaminated sites (Wang et al., 2015).
Propriétés
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-15-9-6-8-14(3)18(15)19-17(20)12-21-16-10-5-7-13(2)11-16/h5-11H,4,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKUCXNOEXHIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-2-(3-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxy-1-methylethyl)-2-[4-(1,4-oxazepan-4-yl)-4-oxobutyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B5551000.png)

![2-[(1-oxido-4-quinolinyl)thio]ethanol](/img/structure/B5551019.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5551036.png)

![2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B5551045.png)
![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5551060.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5551073.png)


![N~1~-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5551088.png)

![N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5551095.png)
![3-cyclopropyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5551103.png)